Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18617733
Molecular Formula: C17H25FN2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate -](/images/structure/VC18617733.png)
Specification
Molecular Formula | C17H25FN2O3 |
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Molecular Weight | 324.4 g/mol |
IUPAC Name | tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)15-6-5-13(12-22-4)11-14(15)18/h5-6,11H,7-10,12H2,1-4H3 |
Standard InChI Key | LHJGPXXWPNGRNZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)COC)F |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate. Its molecular formula is C₁₇H₂₅FN₂O₃, with a molecular weight of 324.4 g/mol . The structure comprises a piperazine core substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a 2-fluoro-4-(methoxymethyl)phenyl moiety.
Stereochemical and Spectroscopic Data
The compound’s 2D and 3D structural representations highlight its planar aromatic ring and the spatial arrangement of the methoxymethyl and fluorine substituents (Fig. 1). Key spectroscopic identifiers include:
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SMILES Notation: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)COC)F
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13C NMR: Peaks corresponding to the tert-butyl group (δ ~28 ppm), carbonyl carbamate (δ ~155 ppm), and aromatic carbons (δ 110–150 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A common approach includes:
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Piperazine Functionalization: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Aryl Substitution: Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 2-fluoro-4-(methoxymethyl)phenyl group to the piperazine core .
Table 1: Representative Synthesis Conditions and Yields
Step | Reagents/Conditions | Yield | Reference |
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Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85% | |
Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% |
Key Reaction Optimizations
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Solvent Choice: Polar aprotic solvents like DMF enhance coupling efficiency .
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Catalyst Systems: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .
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Temperature Control: Reactions often require heating (80–100°C) to achieve acceptable conversion rates .
Physicochemical Properties
Stability and Degradation
The compound is stable under inert storage conditions but may undergo hydrolysis of the carbamate group in acidic or basic environments. Accelerated stability studies suggest a shelf life of >2 years at -20°C .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors and CNS-targeting agents. For example:
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Anticancer Agents: Analogous piperazine derivatives are used in CDK4/6 inhibitors like Ribociclib .
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Neurological Therapeutics: Structural analogs exhibit affinity for serotonin and dopamine receptors .
Case Study: Drug Candidate Development
In a 2024 study, tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate was alkylated to produce a lead compound with IC₅₀ = 12 nM against breast cancer cell lines . The methoxymethyl group enhanced blood-brain barrier permeability, underscoring its utility in CNS drug design .
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